An In-depth Technical Guide to the Chemical Properties and Structure of Hept-6-enal
An In-depth Technical Guide to the Chemical Properties and Structure of Hept-6-enal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-6-enal, a monounsaturated fatty aldehyde, is a volatile organic compound with applications in the fragrance and flavor industry and as a potential building block in organic synthesis.[1] Its chemical reactivity, dictated by the presence of both an aldehyde functional group and a terminal alkene, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of hept-6-enal, tailored for a technical audience.
Chemical Structure and Identification
The structure of hept-6-enal consists of a seven-carbon chain with a terminal aldehyde group and a double bond at the C-6 position.
| Identifier | Value |
| IUPAC Name | hept-6-enal[1] |
| Synonyms | 6-Heptenal |
| CAS Number | 17206-61-0[1] |
| Molecular Formula | C7H12O[1] |
| SMILES | C=CCCCCC=O[1] |
| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,7H,1,3-6H2[1] |
| InChIKey | IOXPXHVBWFDRGS-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of hept-6-enal is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 112.17 g/mol [1] |
| Boiling Point | 145.3 °C at 760 mmHg |
| Density | 0.821 g/cm³ |
| Flash Point | 30.8 °C |
| Vapor Pressure | 4.89 mmHg at 25 °C |
| Refractive Index | 1.417 |
| Topological Polar Surface Area | 17.1 Ų[1] |
| XLogP3-AA | 1.7[1] |
Spectroscopic Properties (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum of hept-6-enal is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| -CHO | 9.7 - 9.8 | Triplet (t) | 1H |
| =CH- | 5.7 - 5.9 | Multiplet (m) | 1H |
| =CH2 | 4.9 - 5.1 | Multiplet (m) | 2H |
| -CH2-C=C | 2.0 - 2.2 | Quartet (q) | 2H |
| -CH2-CHO | 2.4 - 2.6 | Triplet of triplets (tt) | 2H |
| -CH2-CH2-CH2- | 1.3 - 1.7 | Multiplet (m) | 4H |
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the seven distinct carbon atoms in hept-6-enal.
| Carbon | Chemical Shift (ppm, predicted) |
| -CHO | 202 - 203 |
| =CH- | 138 - 139 |
| =CH2 | 114 - 115 |
| -CH2-CHO | 43 - 44 |
| -CH2-C=C | 33 - 34 |
| -CH2- | 28 - 29 |
| -CH2- | 21 - 22 |
Infrared (IR) Spectroscopy
The IR spectrum of hept-6-enal will be characterized by absorption bands corresponding to its key functional groups.
| Functional Group | Wavenumber (cm-1, predicted) |
| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 |
| C=O stretch (aldehyde) | 1720 - 1740 |
| C=C stretch (alkene) | 1640 - 1680 |
| =C-H stretch (alkene) | 3010 - 3095 |
| C-H stretch (alkane) | 2850 - 2960 |
Mass Spectrometry
In a mass spectrum, hept-6-enal is expected to show a molecular ion peak (M+) at m/z = 112. The fragmentation pattern would likely involve cleavage alpha to the carbonyl group and rearrangements associated with the double bond.
Experimental Protocols
Synthesis of Hept-6-enal
A known method for the synthesis of hept-6-enal involves the hydroformylation of 1,5-hexadiene.[2]
Reaction:
1,5-Hexadiene + CO + H2 → Hept-6-enal
Experimental Procedure (Summary):
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Reactants: 1,5-hexadiene, syngas (a mixture of carbon monoxide and hydrogen).
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Reactor: A 4-L ZipperClave reactor was charged with 995 g of hexa-1,5-diene.[2]
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Conditions: The reactor was pressurized to approximately 50 psi with syngas and heated to and maintained at about 80°C for 3-4 hours.[2]
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Monitoring: The reaction progress was monitored by gas chromatography (GC), with a conversion rate of about 55% being achieved.[2]
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Work-up and Purification: The resulting organic layer was subjected to fractional distillation to yield a mixture of hept-6-enal and 2-methyl-hex-5-enal (65:35 ratio) with a boiling point of 105°C at 80 mmHg.[2]
Note: This protocol provides a general overview. For detailed experimental replication, further optimization of catalyst, solvent, and purification conditions may be necessary.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of hept-6-enal from 1,5-hexadiene.
Caption: Synthesis workflow for hept-6-enal.
Safety and Handling
Hept-6-enal is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a detailed overview of the chemical properties and structure of hept-6-enal. The tabulated data on its physicochemical properties, along with the predicted spectroscopic characteristics, offer a valuable resource for researchers. The summarized synthesis protocol provides a starting point for its preparation in a laboratory setting. As a reactive aldehyde and alkene, hept-6-enal holds potential for further chemical transformations and the development of novel molecules in various fields of chemical research and drug development.
